molecular formula C10H12BrNO2 B15314508 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene

Cat. No.: B15314508
M. Wt: 258.11 g/mol
InChI Key: MRDDBMVAAUQGLX-UHFFFAOYSA-N
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Description

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromopropyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene typically involves multiple steps starting from benzene. One common method involves the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The bromopropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-bromopropane as the alkylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-(2-Hydroxypropyl)-2-methyl-1-nitrobenzene or 4-(2-Aminopropyl)-2-methyl-1-nitrobenzene.

    Reduction: Formation of 4-(2-Bromopropyl)-2-methyl-1-aminobenzene.

    Oxidation: Formation of 4-(2-Bromopropyl)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps involving the catalyst .

Comparison with Similar Compounds

Similar Compounds

    4-Bromonitrobenzene: Lacks the propyl and methyl groups, making it less complex.

    2-Bromo-1-phenylpropane: Lacks the nitro and methyl groups, affecting its reactivity and applications.

    4-Methyl-1-nitrobenzene: Lacks the bromopropyl group, influencing its chemical behavior.

Uniqueness

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is unique due to the presence of all three substituents (bromopropyl, methyl, and nitro groups) on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-(2-bromopropyl)-2-methyl-1-nitrobenzene

InChI

InChI=1S/C10H12BrNO2/c1-7-5-9(6-8(2)11)3-4-10(7)12(13)14/h3-5,8H,6H2,1-2H3

InChI Key

MRDDBMVAAUQGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)Br)[N+](=O)[O-]

Origin of Product

United States

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